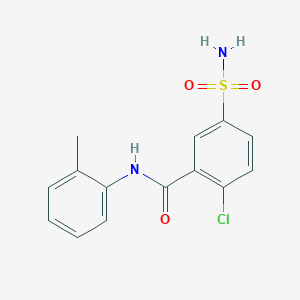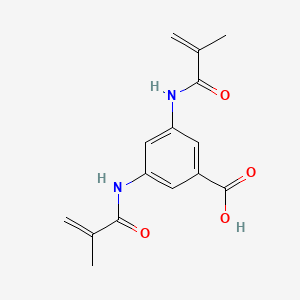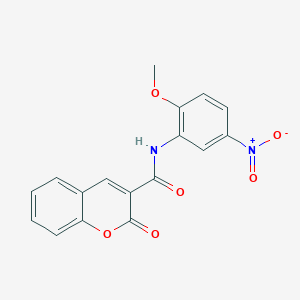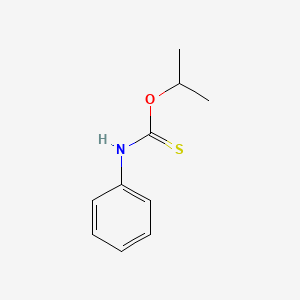
1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine, also known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP has been widely used in scientific research for its various pharmacological properties.
Mecanismo De Acción
1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine acts as a dopamine receptor agonist, specifically at the D2 and D3 receptor subtypes. This compound binds to the receptor and activates the downstream signaling pathways. The activation of the dopamine receptors by this compound leads to an increase in dopamine release in the brain, which can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increased locomotor activity, increased heart rate and blood pressure, and increased body temperature. This compound has also been shown to increase dopamine release in the brain, which can lead to reward-seeking behavior and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine has several advantages for lab experiments, including its potency as a dopamine receptor agonist and its ability to mimic the effects of drugs of abuse such as cocaine and amphetamines. However, this compound also has limitations, including its potential for toxicity and its limited selectivity for dopamine receptors.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine. One area of research is the development of more selective dopamine receptor agonists that can be used to study the specific roles of different dopamine receptor subtypes. Another area of research is the use of this compound as a tool to study the effects of drugs of abuse on the dopamine system and the development of new treatments for addiction. Additionally, research could focus on the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine has been used in various scientific research studies for its pharmacological properties. This compound has been found to act as a potent dopamine receptor agonist and has been used to study the dopamine system in the brain. This compound has also been used as a tool to study the effects of drugs on the central nervous system, including drugs of abuse such as cocaine and amphetamines.
Propiedades
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-17-7-4-8-18(15-17)21-11-13-22(14-12-21)19(23)10-9-16-5-2-1-3-6-16/h1-8,15H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSIXDJDBYYUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5678803.png)
![1-[cyclohexyl(methyl)amino]-3-[2-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5678807.png)



![N-(5-{[({[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}amino)carbonyl]amino}-2-methoxyphenyl)propanamide](/img/structure/B5678832.png)
![5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5678838.png)
![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridine](/img/structure/B5678844.png)
![2-ethoxy-3-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine](/img/structure/B5678856.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5678884.png)

